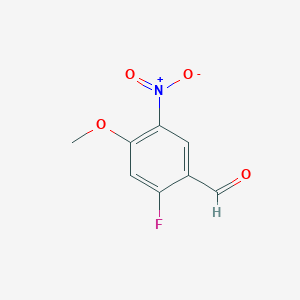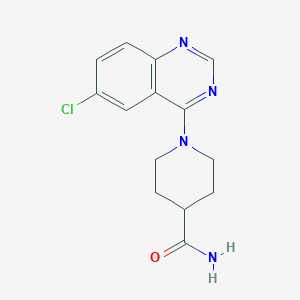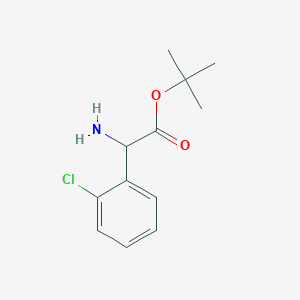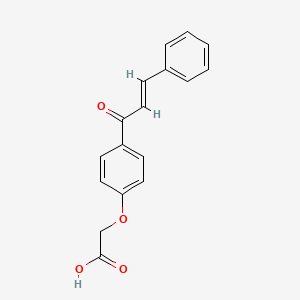
2-(4-肉桂酰苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cinnamoylphenoxy)acetic acid is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.295. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Cinnamoylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cinnamoylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-(4-Cinnamoylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions[][1].
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties[][1].
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs[][1].
Industry: It is used in the production of pharmaceuticals, pesticides, and dyes[][1].
作用机制
Target of Action
The primary target of 2-(4-Cinnamoylphenoxy)acetic acid is Smurf1, a protein involved in bone morphogenetic protein (BMP) signaling . Smurf1 ubiquitinates BMP downstream molecules for degradation .
Mode of Action
2-(4-Cinnamoylphenoxy)acetic acid effectively inhibits Smurf1 activity, which in turn increases BMP signaling . This interaction results in an enhancement of osteogenic differentiation .
Biochemical Pathways
The inhibition of Smurf1 by 2-(4-Cinnamoylphenoxy)acetic acid affects the BMP signaling pathway . This pathway is essential for osteogenesis, and its enhancement leads to increased bone formation .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents, such as ethanol and dimethyl sulfoxide , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of Smurf1 by 2-(4-Cinnamoylphenoxy)acetic acid leads to improved BMP signaling and osteogenic differentiation . This results in enhanced local bone formation during spinal fusion . When conjugated to an osteoblast-targeting and penetrating oligopeptide (DSS)6, 2-(4-Cinnamoylphenoxy)acetic acid promotes systemic bone formation .
Action Environment
It is known that the compound is relatively stable at room temperature , which may influence its efficacy and stability under different environmental conditions.
生化分析
Biochemical Properties
2-(4-Cinnamoylphenoxy)acetic acid has been found to interact with Smurf1, a HECT-type E3 ubiquitin ligase . Smurf1 ubiquitinates Bone Morphogenetic Protein (BMP) downstream molecules for degradation . 2-(4-Cinnamoylphenoxy)acetic acid effectively inhibits Smurf1 activity, thereby enhancing BMP signaling .
Cellular Effects
In cellular contexts, 2-(4-Cinnamoylphenoxy)acetic acid has been shown to enhance local bone formation during spinal fusion in mouse models . This is achieved by increasing BMP signaling, which is essential for osteogenesis .
Molecular Mechanism
The molecular mechanism of 2-(4-Cinnamoylphenoxy)acetic acid involves the inhibition of Smurf1 activity . By inhibiting Smurf1, 2-(4-Cinnamoylphenoxy)acetic acid prevents the degradation of BMP downstream molecules, leading to an increase in BMP signaling .
Dosage Effects in Animal Models
In animal models, 2-(4-Cinnamoylphenoxy)acetic acid has been shown to promote systemic bone formation . The effects of varying dosages of 2-(4-Cinnamoylphenoxy)acetic acid in animal models have not been extensively studied.
化学反应分析
2-(4-Cinnamoylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives[][1].
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products[][1].
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions[][1].
相似化合物的比较
2-(4-Cinnamoylphenoxy)acetic acid can be compared with other similar compounds such as:
Phenoxyacetic acid: While both compounds contain the phenoxy group, 2-(4-Cinnamoylphenoxy)acetic acid has an additional cinnamoyl group, which imparts unique properties and potential biological activities[][1].
Cinnamic acid: This compound shares the cinnamoyl group with 2-(4-Cinnamoylphenoxy)acetic acid, but lacks the phenoxyacetic acid moiety, resulting in different chemical and biological properties[][1].
属性
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZMBMJGILTZSR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

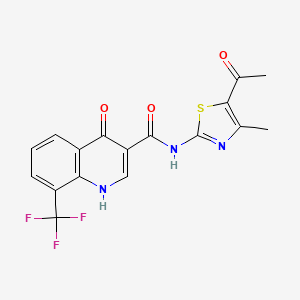
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
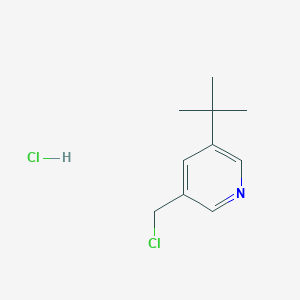
![1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2562655.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/new.no-structure.jpg)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)
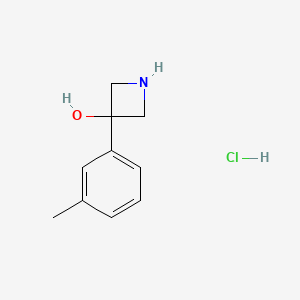
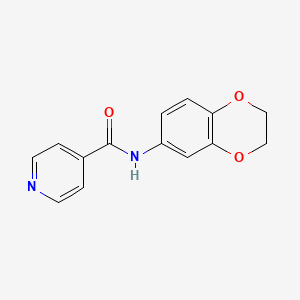
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)
